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Compound of Interest

1,4-
Compound Name:
Bis(bromaodifluoromethyl)benzene

cat. No.: B1337825

An In-depth Technical Guide to 1,4-
Bis(bromodifluoromethyl)benzene

This technical guide provides a comprehensive overview of the molecular structure, properties,
and proposed synthesis of 1,4-Bis(bromodifluoromethyl)benzene, a fluorinated aromatic
compound of interest to researchers in materials science and pharmaceutical development.
Due to the limited availability of experimental data in peer-reviewed literature, this guide
combines established information with predicted data based on analogous compounds and
spectroscopic principles.

Molecular Structure and Formula

1,4-Bis(bromodifluoromethyl)benzene, also known by its IUPAC name a,a'-Dibromo-
a,a,a',a'-tetrafluoro-p-xylene, is a halogenated derivative of p-xylene. Its chemical structure
consists of a central benzene ring substituted at the para positions with two
bromodifluoromethyl groups.

Molecular Formula: CsHaBrzFa4[1]
Molecular Weight: 335.92 g/mol [1]

CAS Number: 651-12-7[1]
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SMILES: C1=CC(=CC=C1C(F)(F)Br)C(F)(F)Br

The presence of both bromine and fluorine atoms on the benzylic carbons imparts unique
chemical properties to the molecule, making it a potential building block in organic synthesis.

Molecular Structure Diagram

Caption: Molecular structure of 1,4-Bis(bromodifluoromethyl)benzene.

Quantitative Data (Predicted)

As experimental crystallographic data is not readily available, the following table summarizes
predicted and known properties of 1,4-Bis(bromodifluoromethyl)benzene and its precursors.
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Property Value Notes
Confirmed from multiple
Molecular Formula CsHaBrz2Fa
sources.[1]
] Calculated based on the
Molecular Weight 335.92 g/mol
molecular formula.[1]
) ] ) Based on the appearance of
Predicted to be a white to light o ]
Appearance ) similar compounds like 1,4-
yellow solid )
bis(bromomethyl)benzene.
Expected to be higher than
related, non-brominated
Boiling Point Not available analogs due to increased
molecular weight and
intermolecular forces.
Expected to be a crystalline
Melting Point Not available solid with a defined melting

point.

1H NMR (Predicted)

~7.5-7.8 ppm (singlet, 4H)

Aromatic protons are expected
to be deshielded by the
electron-withdrawing CF2Br
groups. A single peak is
expected due to the symmetry

of the molecule.

13C NMR (Predicted)

Aromatic: ~125-140 ppm,
CF2Br: ~110-125 ppm (triplet)

Four signals expected for the
aromatic carbons due to
symmetry. The CF2Br carbon
signal will be split into a triplet

by the two fluorine atoms.

1°F NMR (Predicted)

~-50 to -70 ppm (singlet)

The chemical shift is in the
typical range for Ar-CF2Br
groups. A single peak is
expected as the two CF2Br
groups are chemically

equivalent.
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Experimental Protocols
Proposed Synthesis: Free-Radical Bromination of 1,4-
Bis(difluoromethyl)benzene

A plausible and direct route to 1,4-Bis(bromodifluoromethyl)benzene is the free-radical
bromination of 1,4-bis(difluoromethyl)benzene. This method is analogous to the well-
established benzylic bromination of alkylbenzenes.

Reaction Scheme:
CeHa(CHF2)2 + 2 Brz --(light/heat)--> CeHa(CBrF2)2 + 2 HBr

Materials:

1,4-Bis(difluoromethyl)benzene

N-Bromosuccinimide (NBS) or liquid bromine (Brz)

A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide

An inert solvent, such as carbon tetrachloride (CCl4) or cyclohexane

A light source (e.qg., a sunlamp) if using photochemical initiation

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve
1,4-bis(difluoromethyl)benzene in the chosen inert solvent.

o Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN to the solution.

o Heat the reaction mixture to reflux. For photochemical initiation, irradiate the flask with a
suitable light source.

o Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography
(TLC). The reaction is typically complete when the starting material is consumed.
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» After completion, cool the reaction mixture to room temperature.
o If NBS was used, filter off the succinimide byproduct.

e Wash the organic solution with an aqueous solution of sodium thiosulfate to remove any
remaining bromine, followed by a wash with brine.

o Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
» Remove the solvent under reduced pressure to yield the crude product.

» Purify the crude 1,4-Bis(bromodifluoromethyl)benzene by recrystallization or column
chromatography.

Safety Precautions: Bromine and carbon tetrachloride are toxic and should be handled in a
well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves
and safety glasses, must be worn.

Characterization Methods

The synthesized 1,4-Bis(bromodifluoromethyl)benzene would be characterized using
standard analytical techniques to confirm its structure and purity.

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: To confirm the substitution pattern on the aromatic ring. A single peak in the
aromatic region would indicate the desired 1,4-disubstitution.

o 13C NMR: To identify the number of unique carbon environments. The characteristic triplet
for the CF2Br carbon would be a key indicator of successful synthesis.

o 1%F NMR: To confirm the presence and environment of the fluorine atoms. A single peak
would confirm the symmetrical nature of the product.

e Mass Spectrometry (MS):

o To determine the molecular weight and isotopic distribution pattern characteristic of a
dibrominated compound. The fragmentation pattern would likely show the loss of bromine
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and CF2Br radicals.

¢ Infrared (IR) Spectroscopy:

o To identify characteristic functional group vibrations, including C-F and C-Br bonds.

Logical Workflow for Synthesis and
Characterization

Characterization

Synthesis

NBS, AIBN, CCl4, Heat/Light

1,4-Bis(difluoromethyl)benzene
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Click to download full resolution via product page

Caption: Workflow for the proposed synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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bromodifluoromethyl-benzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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